Methyl 6-nitropyrido[1,2-a]benzimidazole-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-nitropyrido[1,2-a]benzimidazole-8-carboxylate is a chemical compound with the molecular formula C₁₃H₉N₃O₄ and a molecular weight of 271.23 g/mol . This compound is known for its unique structure, which allows for diverse applications in scientific research, ranging from pharmaceutical synthesis to material science investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-nitropyrido[1,2-a]benzimidazole-8-carboxylate typically involves the nitration of pyrido[1,2-a]benzimidazole followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then esterified using methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-nitropyrido[1,2-a]benzimidazole-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Oxides of the parent compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-nitropyrido[1,2-a]benzimidazole-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-nitropyrido[1,2-a]benzimidazole-8-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with DNA or proteins, disrupting their normal function and leading to cell death in the case of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-nitro-1,4-benzodioxane-2-carboxylate
- Methyl 5-nitro-1,4-benzodioxane-2-carboxylate
- 2-Methylbenzimidazole
Uniqueness
Methyl 6-nitropyrido[1,2-a]benzimidazole-8-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 6-nitropyrido[1,2-a]benzimidazole-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4/c1-20-13(17)8-6-9-12(10(7-8)16(18)19)14-11-4-2-3-5-15(9)11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIPIJRKFMKDIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])N=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.